AAL-993

Catalog No.
S548088
CAS No.
269390-77-4
M.F
C20H16F3N3O
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AAL-993

CAS Number

269390-77-4

Product Name

AAL-993

IUPAC Name

2-(pyridin-4-ylmethylamino)-N-[3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C20H16F3N3O

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C20H16F3N3O/c21-20(22,23)15-4-3-5-16(12-15)26-19(27)17-6-1-2-7-18(17)25-13-14-8-10-24-11-9-14/h1-12,25H,13H2,(H,26,27)

InChI Key

BLAFVGLBBOPRLP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NCC3=CC=NC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

2-((4-pyridyl)methyl)amino-N-(3-(trifluoromethyl)phenyl)benzamide, 2-PMeA-3FMePhBzNH2

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NCC3=CC=NC=C3

Description

The exact mass of the compound 2-(Pyridin-4-Ylmethylamino)-~{n}-[3-(Trifluoromethyl)phenyl]benzamide is 371.12455 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AAL-993 is classified as a selective inhibitor of vascular endothelial growth factor receptors 1, 2, and 3. Its molecular weight is approximately 371.4 Da, and it exhibits a high degree of purity, typically greater than 98% in commercial preparations. The compound's structure allows it to penetrate cell membranes effectively, making it suitable for various biological assays and therapeutic applications .

Involving AAL-993 are centered around its interaction with vascular endothelial growth factor receptors. These interactions can lead to the inhibition of downstream signaling pathways that promote angiogenesis. Specific reaction pathways include:

  • Binding to Vascular Endothelial Growth Factor Receptors: AAL-993 binds competitively to the receptor sites, preventing the activation by natural ligands.
  • Inhibition of Phosphorylation: By blocking receptor activation, AAL-993 inhibits the phosphorylation of downstream signaling proteins involved in cell proliferation and survival.

AAL-993 exhibits significant biological activity as a potent inhibitor of vascular endothelial growth factor receptors. The compound has demonstrated IC50 values of 130 nM for vascular endothelial growth factor receptor 1, 23 nM for vascular endothelial growth factor receptor 2, and 18 nM for vascular endothelial growth factor receptor 3 . This potency indicates its potential utility in therapeutic contexts where angiogenesis plays a critical role, such as cancer treatment and inflammatory diseases.

The synthesis of AAL-993 involves several key steps:

  • Starting Materials: The synthesis typically begins with readily available aromatic amines and carboxylic acids.
  • Coupling Reactions: Various coupling reactions are employed to form the core structure of AAL-993, often utilizing methods such as amide bond formation.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.

Specific methodologies may vary among researchers but generally follow these outlined principles .

AAL-993 has several notable applications:

  • Cancer Research: Due to its ability to inhibit angiogenesis, AAL-993 is being explored as a potential therapeutic agent in various cancer models.
  • Inflammatory Diseases: Its action on vascular endothelial growth factor receptors suggests possible applications in treating diseases characterized by excessive angiogenesis or inflammation.
  • In vitro Studies: The compound is frequently used in laboratory settings to study the mechanisms of angiogenesis and receptor signaling pathways.

Interaction studies involving AAL-993 have focused on its binding affinity and specificity towards vascular endothelial growth factor receptors. These studies reveal that:

  • AAL-993 demonstrates a high selectivity for vascular endothelial growth factor receptors compared to other kinases.
  • The compound's interaction can lead to downstream effects on cell migration and proliferation, which are critical in both normal physiological processes and pathological conditions.

Several compounds share structural or functional similarities with AAL-993. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionSelectivityIC50 (nM)
AAL-993Inhibits VEGFR1, VEGFR2, VEGFR3Highly selective130 (VEGFR1), 23 (VEGFR2), 18 (VEGFR3)
SorafenibMulti-target kinase inhibitorModerate selectivity~10 (VEGFR2)
PazopanibInhibits multiple receptor tyrosine kinasesModerate selectivity~10 (VEGFR2)
AxitinibSelective VEGFR inhibitorHigh selectivity~1 (VEGFR2)

AAL-993 stands out due to its unique combination of high potency and selectivity specifically towards all three vascular endothelial growth factor receptors, making it a valuable tool in both research and potential therapeutic applications .

Interaction with Vascular Endothelial Growth Factor Receptor Adenosine Triphosphate-Binding Site

AAL-993 demonstrates its inhibitory mechanism through direct interaction with the adenosine triphosphate-binding site of vascular endothelial growth factor receptors [5] [6]. The compound exhibits adenosine triphosphate-competitive inhibition kinetics, indicating that it competes directly with adenosine triphosphate for binding to the catalytic domain of the receptor [7]. This competitive mechanism is crucial for understanding how AAL-993 prevents receptor activation and subsequent signaling cascades.

The compound's high selectivity for vascular endothelial growth factor receptors over other protein kinases is achieved through its specific binding mode within the adenosine triphosphate-binding pocket [5]. While AAL-993 shows potent inhibition of vascular endothelial growth factor receptors, it demonstrates significantly reduced activity against other kinases, with half maximal inhibitory concentration values of 236 nanomolar for c-Kit, 380 nanomolar for colony stimulating factor 1 receptor, and 640 nanomolar for platelet derived growth factor receptor beta [1] [2].

"DFG-out" Conformation Binding

A critical aspect of AAL-993's mechanism involves its binding to the "DFG-out" conformation of vascular endothelial growth factor receptor 2 [5] [6] [8]. The DFG motif, consisting of aspartic acid, phenylalanine, and glycine residues, undergoes a conformational change from the active "DFG-in" state to the inactive "DFG-out" state [9] [10]. In this inactive conformation, the DFG-aspartic acid and DFG-phenylalanine residues swap their positions, with the DFG-aspartic acid being removed from the adenosine triphosphate binding site and replaced with DFG-phenylalanine [11].

The binding of AAL-993 to this inactive conformation represents a Type II inhibitor mechanism, which is similar to that observed with the anti-leukemia drug imatinib in complex with c-Abl kinase [12]. This binding mode contributes significantly to the high selectivity profile of AAL-993, as it recognizes a specific inactive conformation that may not be readily accessible in other protein kinases [12]. The DFG-out conformation creates a unique binding pocket that accommodates AAL-993's molecular structure, preventing the receptor from adopting its active catalytic state [13].

X-Ray Crystallography Studies

Structural Analysis of AAL-993-Vascular Endothelial Growth Factor Receptor 2 Complex

X-ray crystallographic analysis has provided detailed structural insights into the AAL-993-vascular endothelial growth factor receptor 2 complex [14] [15] [16]. Crystallographic studies have revealed that AAL-993 binds to the catalytic domain of vascular endothelial growth factor receptor 2 when the protein is in an inactive conformation [14] [15] [16]. These structural studies demonstrate that the compound occupies the adenosine triphosphate-binding site in a manner that stabilizes the receptor in its non-catalytic state.

The crystal structure analysis shows that AAL-993 forms specific interactions with key residues within the binding pocket that are critical for maintaining the inactive conformation [12]. An X-ray crystal structure of AAL-993 in complex with the catalytic domain of diphosphorylated vascular endothelial growth factor receptor 2 has been determined, revealing the precise molecular interactions responsible for inhibition [17] [12].

Binding Pocket Interactions

The crystallographic data reveals that AAL-993 makes multiple specific contacts within the vascular endothelial growth factor receptor 2 binding pocket. The pyridine ring of AAL-993 forms critical interactions with amino acid residues in the binding site, while the trifluoromethyl phenyl group extends into hydrophobic regions of the pocket [3]. The anthranilic acid amide core serves as a crucial scaffold that positions these functional groups optimally for receptor binding [12].

The structural analysis demonstrates that the compound's binding involves both hydrogen bonding interactions and hydrophobic contacts with the receptor [18]. Specific amino acid residues that have been identified as important for binding include conserved sequences within the adenosine triphosphate-binding domain that are critical for kinase function. The binding mode reveals how AAL-993 prevents the conformational changes necessary for receptor activation and subsequent tyrosine phosphorylation events.

Structural FeatureInteraction TypeBinding Contribution
Pyridine ringHydrogen bondingCritical for positioning
Trifluoromethyl phenylHydrophobic contactsSelectivity enhancement
Amide linkerHydrogen bondingStability of complex
Anthranilic coreScaffold positioningOverall binding orientation

Structure-Activity Relationship

The structure-activity relationship studies of AAL-993 and related anthranilic acid amide derivatives have provided valuable insights into the molecular requirements for potent vascular endothelial growth factor receptor inhibition [12]. The anthranilic acid amide scaffold serves as the core structure that can be modified to optimize activity and selectivity [12].

Key structural elements that contribute to AAL-993's potency include the 4-pyridinylmethyl amino substituent and the 3-trifluoromethyl phenyl amide group [3] [4]. The pyridine ring provides crucial binding interactions within the adenosine triphosphate-binding site, while the trifluoromethyl group enhances both potency and selectivity through specific hydrophobic interactions [3]. Modifications to these groups can significantly alter the compound's activity profile.

The linker region connecting the anthranilic acid core to the pyridine substituent is critical for maintaining optimal geometry for receptor binding. Changes in the length or nature of this linker can dramatically affect binding affinity and selectivity. Similarly, substitutions on the phenyl ring of the amide group influence both the potency and the selectivity profile against different vascular endothelial growth factor receptor subtypes.

Structure-activity relationship studies have also revealed that the electronic properties of the substituents play important roles in determining activity. The electron-withdrawing nature of the trifluoromethyl group contributes to the compound's binding characteristics, while the electron-rich pyridine nitrogen can form specific interactions with receptor residues.

Computational Modeling of AAL-993-Receptor Interactions

Computational modeling studies have been instrumental in understanding the molecular basis of AAL-993's interaction with vascular endothelial growth factor receptors [19] [20]. Molecular docking calculations have been performed to validate and extend the crystallographic findings, providing insights into the binding mode and the conformational requirements for optimal receptor interaction [19].

Homology modeling approaches have been used to understand how AAL-993 might interact with different vascular endothelial growth factor receptor subtypes, explaining the observed selectivity patterns [20]. These computational studies have utilized crystal structures of vascular endothelial growth factor receptor 2 in complex with various inhibitors to build accurate models of the AAL-993 binding site [18] [19].

Molecular dynamics simulations have provided insights into the dynamic aspects of AAL-993 binding, revealing how the compound stabilizes the inactive conformation of the receptor over time [19]. These simulations demonstrate that AAL-993 binding prevents the conformational changes necessary for receptor activation, maintaining the DFG-out conformation through specific molecular interactions.

Free energy calculations have been employed to quantify the binding affinity of AAL-993 and to understand the thermodynamic basis of its selectivity [21]. These computational approaches have helped identify the key energetic contributions to binding, including enthalpic contributions from specific interactions and entropic effects related to conformational changes upon binding.

The computational models have also been used to predict the effects of structural modifications on binding affinity and selectivity, guiding structure-activity relationship studies. By analyzing the binding mode computationally, researchers can identify which molecular features are essential for activity and which regions of the molecule can be modified to improve properties such as selectivity, potency, or pharmacokinetic characteristics.

Computational MethodApplicationKey Insights
Molecular dockingBinding pose predictionValidates crystal structure data
Molecular dynamicsDynamic stability analysisConfirms DFG-out stabilization
Free energy calculationsAffinity quantificationThermodynamic binding basis
Homology modelingSubtype selectivityExplains receptor specificity

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

371.12454663 g/mol

Monoisotopic Mass

371.12454663 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

55K5464ZGS

Wikipedia

2-(pyridin-4-ylmethylamino)-~{N}-[3-(trifluoromethyl)phenyl]benzamide

Dates

Last modified: 08-15-2023
1: Ban HS, Uno M, Nakamura H. Suppression of hypoxia-induced HIF-1alpha accumulation by VEGFR inhibitors: Different profiles of AAL993 versus SU5416 and KRN633. Cancer Lett. 2010 Oct 1;296(1):17-26. doi: 10.1016/j.canlet.2010.03.010. Epub 2010 Apr 7. PubMed PMID: 20378243.
2: Honda T, Tajima H, Kaneko Y, Ban M, Inaba T, Takeno Y, Okamoto K, Aono H. Conformation-activity relationship on novel 4-pyridylmethylthio derivatives with antiangiogenic activity. Bioorg Med Chem Lett. 2008 May 1;18(9):2939-43. doi: 10.1016/j.bmcl.2008.03.068. Epub 2008 Mar 29. PubMed PMID: 18420406.
3: Manley PW, Bold G, Brüggen J, Fendrich G, Furet P, Mestan J, Schnell C, Stolz B, Meyer T, Meyhack B, Stark W, Strauss A, Wood J. Advances in the structural biology, design and clinical development of VEGF-R kinase inhibitors for the treatment of angiogenesis. Biochim Biophys Acta. 2004 Mar 11;1697(1-2):17-27. Review. PubMed PMID: 15023347.

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